
Dblca
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzylideneacetone, also known as dibenzalacetone, is an organic compound with the formula C₁₇H₁₄O. It is a pale-yellow solid that is insoluble in water but soluble in ethanol. This compound was first prepared in 1881 by the German chemist Rainer Ludwig Claisen and the Swiss chemist Charles-Claude-Alexandre Claparède .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibenzylideneacetone can be synthesized through the Claisen-Schmidt condensation reaction, which involves the condensation of benzaldehyde and acetone in the presence of a base such as sodium hydroxide. The reaction typically takes place in a water/ethanol medium and is followed by recrystallization to obtain the trans, trans isomer in high yield and purity .
Industrial Production Methods
While specific industrial production methods for dibenzylideneacetone are not widely documented, the Claisen-Schmidt condensation remains the primary synthetic route. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reactants and the choice of solvent to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzylideneacetone undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions due to the presence of the carbonyl group and the conjugated double bonds.
Common Reagents and Conditions
Oxidation: Sunlight or UV light can be used to initiate the cycloaddition reactions.
Substitution: Common reagents include halogens and other electrophiles that can react with the double bonds or the carbonyl group.
Major Products Formed
Cycloaddition: The major products are dimeric and trimeric cyclobutane cycloadducts.
Substitution: Depending on the reagents used, various substituted dibenzylideneacetone derivatives can be formed.
Applications De Recherche Scientifique
Dibenzylideneacetone has several applications in scientific research:
Chemistry: It is used as a ligand in organometallic chemistry and as a component in sunscreens.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of dibenzylideneacetone involves its interaction with molecular targets through its carbonyl group and conjugated double bonds. These functional groups allow it to form complexes with metal ions and participate in various chemical reactions. In biological systems, its derivatives may interact with cellular components, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzylideneacetone: A related compound with a similar structure but fewer conjugated double bonds.
Chalcone: Another compound with a similar carbonyl and conjugated double bond system.
Uniqueness
Dibenzylideneacetone is unique due to its specific arrangement of phenyl groups and conjugated double bonds, which confer distinct chemical and physical properties. Its ability to undergo cycloaddition reactions and form complexes with metal ions makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
74240-43-0 |
|---|---|
Formule moléculaire |
C31H56N16O9 |
Poids moléculaire |
796.9 g/mol |
Nom IUPAC |
3,6-diamino-N-[[(8E)-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-15-(3,6-diaminohexanoylamino)-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]hexanamide |
InChI |
InChI=1S/C31H56N16O9/c32-6-1-3-15(34)9-22(49)39-11-19-26(52)43-20(13-41-31(37)56)27(53)47-24(17-5-8-38-30(36)46-17)29(55)40-12-18(25(51)45-21(14-48)28(54)44-19)42-23(50)10-16(35)4-2-7-33/h13,15-19,21,24,48H,1-12,14,32-35H2,(H,39,49)(H,40,55)(H,42,50)(H,43,52)(H,44,54)(H,45,51)(H,47,53)(H3,36,38,46)(H3,37,41,56)/b20-13+ |
Clé InChI |
NNHAOUAWUNAJJO-DEDYPNTBSA-N |
SMILES isomérique |
C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)N/C(=C/NC(=O)N)/C(=O)N2)CNC(=O)CC(CCCN)N)CO)NC(=O)CC(CCCN)N)N |
SMILES canonique |
C1CN=C(NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CNC(=O)CC(CCCN)N)CO)NC(=O)CC(CCCN)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1,1-Bis(methylselanyl)ethyl]-4-methoxybenzene](/img/structure/B14453803.png)
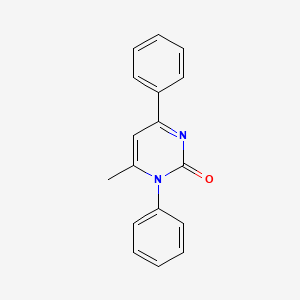
![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
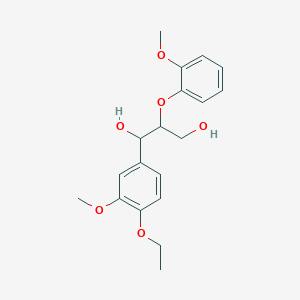
![9-(Diethylamino)-5H-benzo[a]phenothiazin-5-one](/img/structure/B14453840.png)
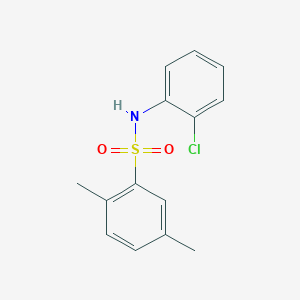
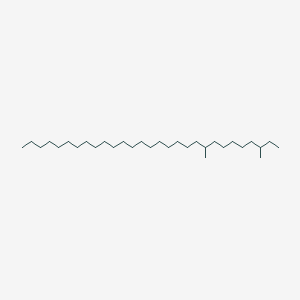

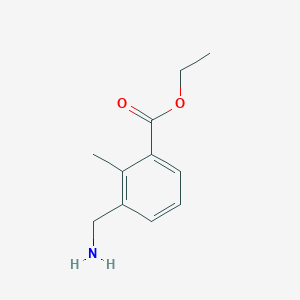
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)


![Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate](/img/structure/B14453884.png)

